molecular formula C21H20ClN3O5S B6561004 N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921863-80-1

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B6561004
CAS RN: 921863-80-1
M. Wt: 461.9 g/mol
InChI Key: XVNJKIWUDLGQRB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole . Thiazoles are a class of organic compounds that have diverse biological activities .


Molecular Structure Analysis

There is a mention of a figure related to thiazole derivatives in a paper titled "Synthesis and Biological Evaluation of Thiazole Derivatives" , but the specific structure of the compound you’re asking about is not provided.

Future Directions

A paper titled “Synthesis and Biological Evaluation of Thiazole Derivatives” mentions the synthesis of 2-aminothiazole in an aqueous medium , which could potentially be a future direction for research involving thiazole derivatives.

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which is likely involved in the action of this compound, is known to participate in electronically divergent processes with the metal catalyst . This suggests that the compound may affect various biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Organoboron compounds, which are likely related to this compound, are known to be relatively stable, readily prepared, and generally environmentally benign

Result of Action

Thiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that this compound may have similar effects.

Action Environment

It’s known that the stability of organoboron compounds, which are likely related to this compound, can be influenced by air and moisture . This suggests that environmental conditions could potentially affect the action and stability of this compound.

properties

IUPAC Name

N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-28-16-7-5-13(22)9-15(16)24-19(26)10-14-11-31-21(23-14)25-20(27)12-4-6-17(29-2)18(8-12)30-3/h4-9,11H,10H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJKIWUDLGQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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